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Compound of Interest

Compound Name: 4-Morpholinecarboxaldehyde-13C

Cat. No.: B586647

In the landscape of drug discovery and development, the precise quantification of drug
candidates and their metabolites in complex biological matrices is non-negotiable. Liquid
chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for
bioanalysis due to its inherent sensitivity and selectivity.[1] However, the accuracy of LC-
MS/MS data can be compromised by several factors, including sample preparation variability,
matrix effects (ion suppression or enhancement), and instrument drift.[2]

To control for this variability, an internal standard (IS) is employed. The ideal IS is a compound
that behaves identically to the analyte during extraction, chromatography, and ionization but is
distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) internal standards,
particularly those incorporating 13C, are considered the benchmark for quantitative bioanalysis.
[1][2] They co-elute with the analyte and experience the same matrix effects, providing the
most effective normalization and leading to superior accuracy and precision.[2]

This guide focuses on a key reagent in this class: 4-Morpholinecarboxaldehyde-13C (also
known as N-Formylmorpholine-13C). The morpholine moiety is a privileged pharmacophore,
frequently incorporated into drug candidates to modulate physicochemical properties and
enhance biological activity.[3][4][5] Consequently, having a reliable 13C-labeled internal
standard for the morpholine core is invaluable for developing robust bioanalytical assays for
this important class of compounds. This document serves as a technical resource for
researchers, providing detailed information on the commercial availability, synthesis, quality
control, and practical application of 4-Morpholinecarboxaldehyde-13C.
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Part 1: Commercial Sourcing and Availability

4-Morpholinecarboxaldehyde-13C is a specialized chemical available from a select number of
reputable suppliers that focus on stable isotopes and research chemicals. When sourcing this
reagent, it is critical to verify the specific location of the isotope label. For its most common use
as an IS for a morpholine-containing analyte, the label is ideally on the formyl group (O=
[B3CH]JN1CCOCC1), providing a +1 Da mass shift from the most common fragment containing
the formyl group.

Key identifying information for this compound is:

Chemical Name: 4-Morpholinecarboxaldehyde-13C

Synonyms: N-Formylmorpholine-13C, morpholine-4-(*3C)carbaldehyde

CAS Number (Labeled): 113009-82-8

Molecular Formula: C413CHsNO2

Molecular Weight: 116.12 g/mol

The following table summarizes the availability from key vendors. Researchers should always
request a Certificate of Analysis (CoA) prior to purchase to confirm isotopic purity and chemical

purity.
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) Catalog Stated
Supplier Brand Format .
Number Purity/Notes

Formula
Ca13CHoNO2
indicates labeling
Toronto at the formyl
LGC Standards Research TRC-M723raz- Neat Solid carbon. Products
Chemicals (TRC) 1OMG are delivered
with a full
analytical data

package.[6][7]

Specifies CAS
Pharmaffiliates - PA STI 066300 Light Yellow Oil 113009-82-8 and
13C-labeling.[7]

Lists the specific
Alfa Chemistry - ACM113009828 Not Specified labeled CAS
number.

Note: Availability and specifications are subject to change. Direct inquiry with the supplier is
recommended.

Part 2: Synthesis and Quality Control of the Labeled

Compound
Rationale of the Synthetic Pathway

While specific, peer-reviewed syntheses for the 13C-labeled version are not broadly published,
the pathway can be logically inferred from established methods for N-formylation. The most
direct and industrially viable method for producing the unlabeled analog is the condensation
reaction between morpholine and formic acid.[8][9][10]

Therefore, the synthesis of 4-Morpholinecarboxaldehyde-13C is achieved by substituting
standard formic acid with its 13C-labeled counterpart.
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Proposed Synthetic Reaction: Morpholine is reacted directly with 13C-Formic Acid, often with
heating to drive off the water formed during the condensation reaction, yielding the 13C-labeled
amide.

13C-Formic Acid(O=13CH-OH) 4-Morpholinecarboxaldehyde-13C(O=133CH-N(CH2CH2)20)

+ Heat (-H20) >

Morpholine H20

Click to download full resolution via product page

Caption: Proposed synthesis of 4-Morpholinecarboxaldehyde-13C.

This method is advantageous due to the commercial availability of *3C-Formic Acid and the
straightforward nature of the reaction.[11] Alternative methods could involve activating the 13C-
formic acid, for example by converting it to an N-hydroxysuccinimidyl (NHS) ester, to facilitate
the reaction under milder conditions.[11]

Analytical Quality Control (QC)

As a Senior Application Scientist, | cannot overstate the importance of verifying the identity and
purity of any internal standard upon receipt. The supplier's CoA is the first point of reference,
but in-house verification provides the highest level of confidence.

A. Mass Spectrometry (MS) The most fundamental check is to confirm the molecular weight. A
high-resolution mass spectrometer (HRMS) should be used to confirm the accurate mass of the
protonated molecule ([M+H]*).

e Unlabeled (CsHsNO2): Calculated [M+H]* = 116.0706 Da

« 13C-Labeled (C43CHoNO): Calculated [M+H]* = 117.0739 Da[12]
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The observed mass should be within 5 ppm of the calculated accurate mass. The analysis
should also confirm the absence of a significant signal at the mass of the unlabeled compound,
which verifies high isotopic purity.

B. Nuclear Magnetic Resonance (133C-NMR) Spectroscopy 3C-NMR is the definitive technique
for confirming the position of the label. In the unlabeled compound, the formyl carbon appears
as a singlet at approximately 161 ppm. For the 13C-labeled compound, this signal will be
exceptionally intense. Comparing the integrated *3C spectrum to a known concentration of a
reference standard (like dimethyl sulfoxide) can also provide a quantitative measure of the
compound's concentration.

Conceptual 33C-NMR Comparison

Unlabeled Compound

[Signal at ~161 ppm (Formyl CarbonD

Standard Intensity

13C-Labeled Compound

Signal at ~161 ppm (*3C-Formyl Carbon)

Extremely High Intensity

Click to download full resolution via product page

Caption: Expected difference in :3C-NMR spectra.

C. Purity Analysis (HPLC-UV/CAD) The chemical purity should be assessed using a high-
resolution HPLC method, typically with UV and/or Charged Aerosol Detection (CAD). This
ensures that the response measured is from the compound of interest and not from impurities.
A purity of >98% is typically required for bioanalytical standards.

Part 3: Application in a Bioanalytical Workflow

The primary application of 4-Morpholinecarboxaldehyde-13C is as an internal standard for the
guantification of a morpholine-containing analyte in a biological matrix (e.g., plasma, urine).
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Workflow Overview

The core principle is to add a known, fixed concentration of the SIL-IS to all samples,
calibrators, and quality controls at the earliest stage of sample preparation.[1] The IS then
tracks the analyte through the entire process. The final analyte concentration is determined by
the ratio of the analyte peak area to the IS peak area.

Biological Sample
(Calibrator, QC, or Unknown)

1

Spike with Fixed Concentration of
4-Morpholinecarboxaldehyde-13C (IS)

!

Sample Preparation
(e.g., Protein Precipitation,
LLE, or SPE)

!

LC-MS/MS Analysis
(MRM Detection)

alculate Peak Area Ratio
(Analyte / IS)

4

(Data Processing)

Ruantify vs. Calibration Curve

Final Analyte Concentration

Click to download full resolution via product page

Caption: Bioanalytical workflow using a SIL internal standard.
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Detailed Experimental Protocol (Representative)

This protocol describes the use of 4-Morpholinecarboxaldehyde-13C as an IS for a hypothetical
analyte, "Drug-M," which contains a morpholine moiety, in human plasma.

Objective: To quantify Drug-M in human plasma using LC-MS/MS.

Materials:

Analyte: Drug-M reference standard

Internal Standard: 4-Morpholinecarboxaldehyde-13C (IS)

Control Matrix: Human plasma (K2EDTA)

Reagents: Acetonitrile (ACN, LC-MS grade), Formic Acid (FA, LC-MS grade), Ultrapure
Water

Step 1: Preparation of Stock Solutions

o Analyte Stock (1 mg/mL): Accurately weigh ~5 mg of Drug-M reference standard. Dissolve in
a suitable solvent (e.g., DMSO or Methanol) to a final concentration of 1 mg/mL.

e IS Stock (1 mg/mL): Accurately weigh ~1 mg of 4-Morpholinecarboxaldehyde-13C. Dissolve in
ACN to a final concentration of 1 mg/mL.

Step 2: Preparation of Working Solutions

o Analyte Working Solutions: Prepare serial dilutions of the Analyte Stock in 50:50 ACN:Water
to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

» IS Working Solution (50 ng/mL): Dilute the IS Stock solution in ACN to a final concentration
of 50 ng/mL. This solution will be used as the protein precipitation solvent.

Step 3: Sample Preparation (Protein Precipitation)

e Aliquot 50 pL of each sample (calibrator, QC, or unknown) into a 96-well plate.
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e Add 200 pL of the IS Working Solution (50 ng/mL in ACN) to every well. This adds a fixed
amount of 2.5 ng of IS to each sample.

» Vortex the plate for 2 minutes to ensure thorough mixing and protein precipitation.
o Centrifuge the plate at ~4000 x g for 10 minutes to pellet the precipitated proteins.
o Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.
Step 4: LC-MS/MS Analysis
» LC Conditions (Example):

o Column: C18 column (e.g., 2.1 x 50 mm, 1.8 pm)

o Mobile Phase A: 0.1% Formic Acid in Water

o Mobile Phase B: 0.1% Formic Acid in Acetonitrile

o Gradient: 5% B to 95% B over 3 minutes

o Flow Rate: 0.4 mL/min

o Injection Volume: 5 uL
e MS/MS Conditions (Example, Positive lon Mode):

o Develop Multiple Reaction Monitoring (MRM) transitions for both the analyte and the IS.
For example:

s Drug-M: Q1 (Precursor lon [M+H]*) -> Q3 (Product lon)

» |S (4-Morpholinecarboxaldehyde-13C): Q1 (117.1) -> Q3 (e.g., 58.1 or other stable
fragment)

Step 5: Data Analysis

« Integrate the peak areas for both the Drug-M and IS MRM transitions.
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Calculate the Peak Area Ratio (PAR) = (Analyte Area / IS Area).

Construct a calibration curve by plotting the PAR against the nominal concentration for the
calibration standards.

Determine the concentration of Drug-M in the QC and unknown samples by interpolating
their PAR values from the calibration curve.

Conclusion

4-Morpholinecarboxaldehyde-13C is an essential, commercially available tool for any laboratory

engaged in the bioanalysis of morpholine-containing drug candidates. Its use as a stable

isotope-labeled internal standard is the gold standard methodology for mitigating analytical

variability and ensuring the generation of accurate, precise, and defensible pharmacokinetic

data. By following the principles of careful sourcing, rigorous in-house QC, and

methodologically sound application, researchers can significantly enhance the integrity and

quality of their bioanalytical results, ultimately accelerating the drug development process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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